molecular formula C16H20N4O2S B5436511 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide

1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide

Cat. No.: B5436511
M. Wt: 332.4 g/mol
InChI Key: RKNAPOLMZANBRN-UHFFFAOYSA-N
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Description

1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities .

Scientific Research Applications

1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar compounds to 1-{2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}piperidine-4-carboxamide include other benzothiazole derivatives such as:

Properties

IUPAC Name

1-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-2-3-12-13(8-10)23-16(18-12)19-14(21)9-20-6-4-11(5-7-20)15(17)22/h2-3,8,11H,4-7,9H2,1H3,(H2,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNAPOLMZANBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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